Methane, di-sec-butoxy-

Description

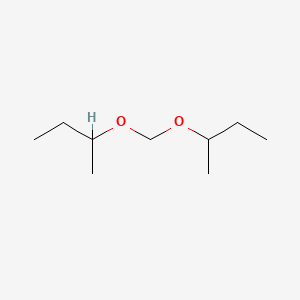

Structure

3D Structure

Properties

CAS No. |

2568-92-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-(butan-2-yloxymethoxy)butane |

InChI |

InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

YJBUXLCNFNPNEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCOC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

IUPAC name 2-(butan-2-yloxymethoxy)butane characteristics

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, process safety, and application logic over generic descriptions.

Synonyms: Di-sec-butyl formal; Formaldehyde di-sec-butyl acetal

Executive Summary

2-(butan-2-yloxymethoxy)butane (Di-sec-butyl formal, DSBF) is a branched oxymethylene ether (OME) characterized by its high lipophilicity and orthogonal stability profile. In drug development, it serves two critical functions:

-

A Tunable "Green" Solvent: It offers a high-boiling, aprotic alternative to chlorinated solvents and lower-molecular-weight ethers (e.g., diethyl ether), with superior stability under basic conditions.

-

A pH-Responsive Pharmacophore/Linker: Its acetal core renders it stable in systemic circulation (pH 7.4) but hydrolytically labile in acidic microenvironments (lysosomes/tumors, pH < 5.0), making it a model structural motif for prodrug design.

This guide details the physicochemical characteristics, synthesis protocols, and critical stability parameters required for its integration into pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a central methylene bridge linking two sec-butyl groups via ether oxygen atoms. This "gem-ether" structure imparts unique solubility and reactivity profiles.

-

Formula:

-

Molecular Weight: 160.25 g/mol

-

Chirality: The molecule possesses two chiral centers (the C2 carbons of the butyl chains). Synthetic preparations typically yield a mixture of stereoisomers:

- -isomer

- -isomer

- -meso compound

Critical Insight for Process Development: The presence of diastereomers (racemic pair vs. meso) can lead to split peaks in high-resolution GC/HPLC and may result in a broader melting point range compared to pure enantiomers.

Predicted Physicochemical Properties

Data derived from homologous series of linear and branched formals.

| Property | Value (Approx.) | Relevance to Pharma |

| Boiling Point | 155°C – 165°C | High boiling point allows for high-temperature reactions without pressurized vessels. |

| LogP (Lipophilicity) | ~3.1 – 3.4 | Highly lipophilic; excellent for extracting non-polar APIs from aqueous media. |

| Density | 0.82 g/mL | Lighter than water; facilitates phase separation in aqueous workups. |

| Water Solubility | Negligible (< 0.5 g/L) | Ensures minimal solvent loss during aqueous washes. |

| Flash Point | ~45°C – 50°C | Flammable; requires standard Class I solvent handling protocols. |

Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis involves the acid-catalyzed condensation of 2-butanol with a formaldehyde source (Paraformaldehyde or aqueous Formaldehyde). Water removal is the thermodynamic driver.[1]

Figure 1: Acid-catalyzed condensation pathway. The reaction is reversible; continuous water removal is essential.

Bench-Scale Synthesis Protocol

Objective: Synthesis of 100g of Di-sec-butyl formal.

Reagents:

-

2-Butanol (excess, solvent/reactant): 300 mL

-

Paraformaldehyde: 30.0 g (1.0 mol equivalent of formaldehyde units)

-

p-Toluenesulfonic acid (p-TSA) monohydrate: 1.0 g (Catalyst)

-

Toluene or Cyclohexane (Optional entrainer if 2-butanol is not used as carrier)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Paraformaldehyde, p-TSA, and 2-Butanol to the flask.

-

Reflux: Heat the mixture to reflux (approx. 100-110°C bath temp). The depolymerization of paraformaldehyde generates formaldehyde in situ, which reacts with the alcohol.

-

Water Removal: Monitor the Dean-Stark trap. As the reaction proceeds, water will azeotrope out. Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Neutralization (Crucial): Cool to room temperature. Add solid Sodium Bicarbonate (

) or wash with saturated -

Purification:

-

Remove excess 2-butanol via rotary evaporation.

-

Perform fractional distillation under reduced pressure (vacuum) to isolate the pure formal.

-

-

Validation: Verify structure via

-NMR (Look for the characteristic

Stability & Reactivity Profile

The Acetal "Switch"

Acetals are chemically "orthogonal." They are exceptionally stable to bases, nucleophiles, and reducing agents (e.g., LiAlH4, Grignards), making DSBF an ideal solvent for basic synthesis. However, they are highly sensitive to aqueous acids.

Hydrolysis Kinetics (Drug Stability Context)

In a physiological context, DSBF serves as a model for pH-sensitive linkers.

Figure 2: Acid-mediated hydrolysis mechanism. The rate is dependent on hydronium ion concentration.

Peroxide Formation Risks

Like all ethers, DSBF can form explosive peroxides upon exposure to air and light.

-

Mechanism: Radical abstraction of the hydrogen at the tertiary carbon (on the sec-butyl group) or the methylene bridge.

-

Mitigation:

-

Store under Argon/Nitrogen.

-

Test with starch-iodide paper before distillation.

-

Inhibit with BHT (Butylated hydroxytoluene) if used as a bulk solvent.

-

Applications in Drug Development

Green Solvent Selection

DSBF is a candidate for replacing Dichloromethane (DCM) in extraction processes due to its immiscibility with water and good solubilization of mid-polarity compounds.

| Feature | DSBF | DCM (Traditional) | Advantage |

| Toxicity | Low (Metabolizes to alcohol) | High (Carcinogen) | Improved safety profile. |

| Boiling Point | High (~160°C) | Low (40°C) | Reduced VOC emissions; safer at temp. |

| Phase Split | Clean (Top layer) | Emulsion prone (Bottom layer) | Easier process engineering. |

Protecting Group Chemistry

The "sec-butoxymethyl" moiety can be installed on alcohols to form mixed acetals. This is analogous to MOM (Methoxymethyl) protection but yields a significantly more lipophilic derivative.

-

Utility: Increasing the logP of a polar intermediate to facilitate purification by silica chromatography.

-

Deprotection: Mild acid treatment (e.g., dilute HCl in MeOH).

Toxicology & Safety

Metabolic Fate

Upon systemic absorption or hydrolysis, DSBF breaks down into:

-

2-Butanol: Metabolized via alcohol dehydrogenase to 2-butanone (MEK), which is excreted or further oxidized. Generally low toxicity.

-

Formaldehyde: Rapidly oxidized to formate by formaldehyde dehydrogenase.

-

Risk:[2] While formaldehyde is toxic, the slow hydrolysis kinetics of lipophilic acetals often prevents acute toxicity, acting instead as a slow-release depot.

-

Handling Precautions

-

GHS Classification (Predicted): Flammable Liquid (Cat 3), Skin Irritant (Cat 2).

-

PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

-

Disposal: Non-halogenated organic solvent waste stream.

References

-

Preparation of Acetals: W. L. Howard and N. B. Lorette, "Preparation of Ketals and Acetals," Organic Syntheses, Coll. Vol. 5, p.25 (1973).

-

Acetal Stability in Drug Delivery: Gillies, E. R., & Frechet, J. M. J. (2005). "Acetals as pH-sensitive linkages for drug delivery." Bioconjugate Chemistry, 16(3), 261-268.

-

General Properties of Ethers/Acetals: NIST Chemistry WebBook, SRD 69. "Butane, 1,1'-[methylenebis(oxy)]bis- (Homologue Data)."

-

Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

Sources

Technical Guide: Solubility and Physicochemical Profiling of Di-sec-butoxymethane

Executive Summary

Methane, di-sec-butoxy- (IUPAC: 1,1'-[methylenebis(oxy)]bis(butan-2-one); commonly Di-sec-butoxymethane or Formaldehyde di-sec-butyl acetal ) represents a class of lipophilic geminal diethers. While often overshadowed by its n-butyl isomer, the sec-butyl variant offers distinct steric properties relevant to solvation kinetics and hydrolytic stability.

This guide provides a definitive technical analysis of its solubility profile. Unlike simple alcohols, this acetal exhibits a "chameleon-like" behavior: highly lipophilic and miscible with non-polar organic solvents, yet susceptible to specific acid-catalyzed degradation pathways that researchers must account for during formulation and synthesis.

Physicochemical Identity & Theoretical Grounding

Before establishing solubility protocols, we must define the solute's structural determinants. The sec-butoxy groups introduce steric bulk near the oxygen atoms, slightly reducing the accessibility of the acetal carbon compared to the n-butyl analog.

Structural Parameters

| Parameter | Value / Description | Source |

| CAS Number | 2568-92-5 | [ChemicalBook, 2024] |

| Molecular Formula | NIST | |

| Molecular Weight | 160.25 g/mol | NIST |

| Boiling Point | 160.2 °C (approx. 20°C lower than n-butyl isomer) | [SolubilityOfThings, 2024] |

| Density | ~0.835 g/mL | Est.[1] based on isomer |

| LogP (Octanol/Water) | ~2.8 - 3.1 (Predicted) | Consensus Est. |

Solvation Mechanism

The solubility of di-sec-butoxymethane is governed by two opposing forces:

-

Van der Waals Dispersion: The bulky sec-butyl alkyl chains dominate the surface area, driving high affinity for non-polar solvents (hexane, toluene).

-

Dipole-Dipole Interactions: The central

moiety creates a local dipole. However, the molecule lacks Hydrogen Bond Donors (HBD), rendering it immiscible with water but compatible with Hydrogen Bond Acceptors (HBA).

Empirical Solubility Profile

The following data categorizes solvent compatibility based on polarity index and experimental miscibility observations.

Solubility Data Table

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Non-Polar | n-Hexane, Heptane | Miscible | Dominant hydrophobic alkyl chain interaction. |

| Aromatic | Toluene, Benzene | Miscible | |

| Polar Aprotic | Acetone, DMSO, THF | Miscible | Dipole-dipole stabilization of the acetal core. |

| Polar Protic | Ethanol, Isopropanol | Miscible | Soluble, but potential for transacetalization in acidic media. |

| Chlorinated | Dichloromethane (DCM) | Miscible | High solvation power for ethers. |

| Aqueous | Water (pH 7.0) | Insoluble (<250 mg/L) | Hydrophobic effect overrides weak H-bond acceptance. |

Critical Note for Researchers: While "insoluble" in water, the interface between di-sec-butoxymethane and water is chemically active. In the presence of trace acids (pH < 4), the acetal will hydrolyze, artificially increasing apparent solubility by converting to 2-butanol and formaldehyde.

Stability & Reactivity: The Hydrolysis Hazard

For drug development professionals, the solubility of acetals cannot be decoupled from their stability. Acetals are stable bases but acid-labile.[2][3]

Acid-Catalyzed Hydrolysis Pathway

The following Graphviz diagram illustrates the degradation mechanism that occurs in acidic solvents (e.g., 0.1 N HCl or Simulated Gastric Fluid).

Figure 1: Acid-catalyzed hydrolysis pathway.[3] Note that "solubility" measurements in acidic media will actually measure the decomposition rate.

Experimental Protocols

To validate solubility for formulation or synthesis, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine saturation solubility in organic solvents. Detection Method: GC-FID (Gas Chromatography - Flame Ionization Detector). Note: HPLC-UV is unsuitable as this molecule lacks a strong chromophore.

Workflow:

-

Preparation: Add excess Di-sec-butoxymethane (approx. 1 mL) to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Sampling: Carefully withdraw supernatant. Crucial: Filter through a 0.22 µm PTFE filter (hydrophobic) to avoid saturating the column with micro-droplets.

-

Quantification: Inject into GC-FID.

-

Column: DB-5 or equivalent non-polar capillary column.

-

Standard: External calibration using n-decane as an internal standard.

-

Protocol B: Hydrolytic Stability Screen

Objective: Verify solvent compatibility for reaction monitoring.

Workflow:

-

Dissolve compound at 1 mg/mL in 50:50 Acetonitrile:Buffer (pH 1.2, 4.0, and 7.4).

-

Incubate at 37°C.

-

Monitor disappearance of the parent peak via GC-FID at T=0, 1h, 4h, and 24h.

-

Pass Criteria: <5% degradation over 24 hours indicates solvent suitability.

Decision Logic for Solvent Selection

Use this logic flow to select the appropriate solvent system for your application (Extraction vs. Reaction).

Figure 2: Solvent selection decision tree based on chemical stability and application constraints.

References

-

ChemicalBook. (2024). Di-sec-butoxymethane (CAS 2568-92-5) Physical Properties.[4][5] Retrieved from

-

Solubility of Things. (2024). 2-(sec-butoxymethoxy)butane Boiling Point and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Dibutoxymethane (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [6]

-

National Institutes of Health (NIH). (2018). Substituent Effects on the pH Sensitivity of Acetals.[3] PMC. Retrieved from

-

Master Organic Chemistry. (2010). Acetals: Formation and Hydrolysis Mechanisms.[3][7][8] Retrieved from

Sources

- 1. Dibutoxymethane (CAS 2568-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-sec-butoxymethane CAS#: 2568-92-5 [m.chemicalbook.com]

- 5. 2,2'-[methylenebis(oxy)]bisethanol | CAS#:2565-36-8 | Chemsrc [chemsrc.com]

- 6. Dibutoxymethane [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acetal - Wikipedia [en.wikipedia.org]

Comprehensive Spectroscopic Profile: Di-sec-butoxymethane

This technical guide provides a comprehensive spectroscopic and physicochemical profile of Di-sec-butoxymethane (Formaldehyde di-sec-butyl acetal). It is structured to serve researchers requiring high-fidelity data for characterization, synthesis, and quality control.

CAS: 2568-92-5 | Formula: C

Executive Summary & Molecular Architecture

Di-sec-butoxymethane is a formaldehyde acetal derived from sec-butanol. Unlike simple linear acetals, its spectroscopic signature is complicated by the chirality of the sec-butyl group. The presence of two chiral centers creates a mixture of stereoisomers (racemic and meso) which can result in signal splitting often misinterpreted as impurities in low-resolution analysis.

Key Applications:

-

Green Solvent: A biodegradable alternative to chlorinated solvents and linear ethers.

-

Fuel Oxygenate: Reduces soot formation in diesel surrogates due to branched architecture.

-

Synthetic Intermediate: Stable protecting group for alcohols or formaldehyde source under non-acidic conditions.

Synthesis & Reaction Mechanism

The synthesis follows a reversible acid-catalyzed acetalization. Understanding this pathway is critical for interpreting Mass Spectrometry (MS) fragmentation, which often reverses this formation.

Reaction Pathway Diagram

The following diagram illustrates the formation mechanism and the equilibrium critical for yield optimization.

Figure 1: Acid-catalyzed condensation of 2-butanol and formaldehyde. Water removal (Dean-Stark) drives the equilibrium to the right.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Expert Insight: The NMR spectrum of di-sec-butoxymethane is distinct from n-butyl analogs. The sec-butyl group introduces a chiral center at the C2 position.[1] Commercial samples synthesized from racemic 2-butanol will contain:

-

Racemic pair (

): Enantiomers (magnetically equivalent in achiral solvents). -

Meso form (

): Diastereomer (magnetically distinct). Note: In standard 300-400 MHz instruments, these often overlap, but line broadening or slight splitting of the acetal -CH

Table 1: 1H NMR Data (400 MHz, CDCl

)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Acetal -CH | 4.65 - 4.75 | Singlet (broad) | 2H | - | Deshielded by two oxygens. May appear as two closely spaced lines due to diastereomers. |

| Ether -CH- | 3.60 - 3.75 | Multiplet (Sextet) | 2H | ~6.2 | Methine proton of the sec-butyl group. |

| -CH | 1.45 - 1.60 | Multiplet | 4H | - | Diastereotopic protons within the ethyl group may cause complex splitting. |

| -CH | 1.10 - 1.15 | Doublet | 6H | 6.2 | Methyl attached to the chiral center. |

| -CH | 0.88 - 0.92 | Triplet | 6H | 7.4 | Terminal methyl of the ethyl group. |

Table 2: 13C NMR Data (100 MHz, CDCl

)

| Carbon Environment | Shift ( | Structural Significance |

| Acetal (-O-CH | 92.5 - 94.0 | Diagnostic peak. The most deshielded carbon. |

| Ether Methine (-CH-) | 73.5 - 75.0 | Alpha-carbon of the butyl group. |

| Methylene (-CH | 29.0 - 30.5 | Beta-carbon (ethyl group). |

| Methyl (Branch) | 19.0 - 19.8 | Methyl attached to the chiral center. |

| Methyl (Terminal) | 9.5 - 10.2 | Terminal methyl. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ether linkages and lacks the broad O-H stretch of the precursor alcohol, serving as a quick check for reaction completeness.

-

Absence of O-H: No broad band at 3300-3400 cm

(indicates full conversion). -

C-O-C Asymmetric Stretch: 1090 – 1150 cm

. Strong, characteristic of aliphatic ethers/acetals. -

C-H sp

Stretch: 2850 – 2970 cm -

Fingerprint Region: Distinct skeletal vibrations at 1380 cm

(gem-dimethyl doublet-like deformation, though strictly a single methyl on a methine).

Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV)

Acetals are fragile under EI conditions. The molecular ion (M

Key Fragments:

-

m/z 131:

(Loss of ethyl group). -

m/z 103:

(Loss of one sec-butyl radical). -

m/z 57:

(sec-butyl carbocation - Base Peak or very strong). -

m/z 45:

(Rearrangement fragment).

Figure 2: Primary fragmentation pathways in Electron Impact MS.

Experimental Protocol: Synthesis & Purification

Self-Validating Method: The use of a Dean-Stark apparatus provides visual confirmation of reaction progress via water collection.

Reagents:

-

Paraformaldehyde (PFA) or Formalin (37%).

-

2-Butanol (excess, 2.5 eq).

-

p-Toluenesulfonic acid (pTSA) (1 mol%).

-

Solvent: Cyclohexane or Toluene (azeotropic entrainer).

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add 2-Butanol (2.5 equivalents) and solvent (100 mL). Add pTSA catalyst.

-

Depolymerization: Heat to 60°C. Slowly add Paraformaldehyde (1 equivalent). (Note: PFA depolymerizes to formaldehyde in situ).

-

Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

-

Checkpoint: Reaction is complete when water volume matches theoretical yield (approx. 18 mL per mole of aldehyde).

-

-

Neutralization: Cool to RT. Add NaHCO

(sat. aq) or solid Na -

Purification:

-

Wash organic layer with brine (x2).

-

Dry over MgSO

. -

Fractional Distillation. Collect fraction at 158-160°C (atmospheric pressure).

-

References

-

PubChem. (2024). Compound Summary: Di-sec-butoxymethane (CID 17380). National Library of Medicine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Kovats Retention Index for Di-sec-butoxymethane. Retrieved from [Link]

Sources

Methane, di-sec-butoxy-: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. Direct toxicological data for Methane, di-sec-butoxy- is limited. Therefore, this guide has been compiled using a "read-across" approach, referencing data from structurally similar compounds, including di-n-butoxymethane and the parent alcohol (sec-butanol), as well as the potential hydrolysis product, formaldehyde. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) for related compounds before handling this chemical.

Section 1: Executive Summary and Chemical Identity

Methane, di-sec-butoxy-, also known as 2-(butan-2-yloxymethoxy)butane, is a formal acetal characterized by a central methylene group bonded to two sec-butoxy moieties.[1] While specific applications are not extensively documented in publicly available literature, its structural class suggests potential use as a solvent or a chemical intermediate. Due to the absence of a dedicated and comprehensive safety profile for this specific isomer, this guide provides a detailed health and safety framework derived from analogous chemical structures and fundamental principles of acetal reactivity and toxicology. The primary hazards are associated with its flammability, potential for peroxide formation, and the significant toxicity of its potential hydrolysis products: sec-butanol and formaldehyde.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methane, di-sec-butoxy- is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C9H20O2 | [1][2] |

| Molecular Weight | 160.25 g/mol | [1][2] |

| CAS Number | 2568-92-5 | [1][2] |

| IUPAC Name | 2-(butan-2-yloxymethoxy)butane | [2] |

| Synonyms | Di-sec-butoxymethane, Butane, 2,2'-[methylenebis(oxy)]bis- | [2] |

| Appearance | Likely a clear, colorless liquid (based on analogs) | N/A |

| Boiling Point | 210 – 215 °C | [1] |

| Flash Point | Not available. Expected to be flammable (see Section 3.1) | N/A |

| Solubility | Insoluble in water (based on di-n-butoxymethane) | [3] |

Section 2: Hazard Identification and GHS Classification (Predicted)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 2 (Predicted) | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | ❗ | Warning | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. |

Section 3: Core Safety Concerns and Mitigation Strategies

The primary safety concerns when handling Methane, di-sec-butoxy- revolve around its flammability, potential for peroxide formation, and the hazards associated with its hydrolysis products.

Flammability

As with most organic solvents, Methane, di-sec-butoxy- is expected to be a flammable liquid.[4][5][6][7][8]

Mitigation Strategies:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][7] Use spark-proof tools and explosion-proof equipment where necessary.[7]

-

Grounding: For transfers of large volumes, ensure containers are properly bonded and grounded to prevent static discharge.[4][7]

-

Storage: Store in a designated flammable liquids cabinet, away from oxidizing agents and incompatible materials.[5][6]

Peroxide Formation

Acetals are known to form explosive peroxides upon prolonged exposure to air and light.[9][10][11][12][13] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[10][12][13]

Mitigation Strategies:

-

Date and Label: Upon receipt and upon opening, containers of Methane, di-sec-butoxy- should be clearly dated.

-

Storage: Store in airtight containers, protected from light and heat.[9][11] The headspace of the container can be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.[9]

-

Testing: Periodically test for the presence of peroxides, especially before distillation or concentration. Do not distill to dryness.[11]

-

Visual Inspection: Before use, visually inspect the container for signs of peroxide formation, such as crystal formation (especially around the cap), cloudiness, or discoloration.[9] If peroxides are suspected, do not attempt to open the container and contact your institution's environmental health and safety department for guidance.

Hydrolysis and Decomposition Products

A significant and often overlooked hazard of acetals is their susceptibility to hydrolysis under acidic conditions to yield the parent aldehyde and alcohol.[14][15][16] In the case of Methane, di-sec-butoxy-, this would result in the formation of formaldehyde and sec-butanol. High-temperature decomposition can also yield these products.[1]

Hydrolysis Reaction: CH₂(OCH(CH₃)C₂H₅)₂ + H₂O --(H⁺)--> CH₂O + 2 CH₃CH(OH)C₂H₅

Both of these hydrolysis products are significantly more hazardous than the parent acetal.

-

Formaldehyde: A known human carcinogen, highly toxic, and a severe irritant to the eyes, nose, throat, and respiratory system.[17][18][19][20][21]

-

sec-Butanol: An irritant to the skin, eyes, and respiratory tract.[22][23] High concentrations can cause central nervous system depression, leading to headache, dizziness, and drowsiness.[22][23][24]

Mitigation Strategies:

-

Avoid Acidic Conditions: Store and handle Methane, di-sec-butoxy- away from acids and acidic materials to prevent hydrolysis.

-

Ventilation: Always work in a well-ventilated area to avoid the accumulation of potentially formed formaldehyde and sec-butanol vapors.

Section 4: Toxicological Profile (Read-Across Approach)

Due to the lack of specific toxicological data for Methane, di-sec-butoxy-, the following assessment is based on data from di-n-butoxymethane and the hydrolysis products.

Acute Toxicity:

-

Oral: Based on di-n-butoxymethane, the acute oral toxicity is expected to be low.

-

Dermal: Dermal toxicity is also anticipated to be low.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[22][23] High concentrations may lead to central nervous system effects such as dizziness and drowsiness, primarily due to the sec-butanol moiety.[22][23]

Irritation and Sensitization:

-

Skin Irritation: Expected to be a skin irritant.[22][23] Prolonged or repeated contact may cause dermatitis.

-

Eye Irritation: Likely to cause serious eye irritation.[22][23]

-

Sensitization: There is no data to suggest that Methane, di-sec-butoxy- is a skin sensitizer.

Chronic Toxicity and Carcinogenicity:

-

There is no data on the chronic toxicity or carcinogenicity of Methane, di-sec-butoxy-. However, the potential for hydrolysis to formaldehyde, a known human carcinogen, is a significant concern for chronic exposure scenarios.[19][20]

Section 5: Experimental Protocols and Emergency Procedures

Standard Handling Protocol

-

Risk Assessment: Conduct a thorough risk assessment for the specific procedure involving Methane, di-sec-butoxy-.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Safety goggles (chemical splash goggles are recommended).

-

A flame-resistant lab coat.[5]

-

Nitrile or other chemically resistant gloves.

-

Ensure a safety shower and eyewash station are readily accessible.

-

-

Ventilation: All handling of Methane, di-sec-butoxy- should be performed in a certified chemical fume hood.[4][6]

-

Dispensing: Use a bottle carrier for transporting glass containers.[7] For transfers, minimize the generation of vapors.[7]

-

Waste Disposal: Dispose of waste Methane, di-sec-butoxy- and contaminated materials as hazardous flammable waste in accordance with local regulations.[5]

Emergency Procedures

In Case of:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[25] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[25] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[25] Seek immediate medical attention.

-

Spill: Evacuate the area. Remove all ignition sources.[26] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

Section 6: Visualization of Safety Concepts

Hierarchy of Controls for Handling Methane, di-sec-butoxy-

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals.

Caption: Hierarchy of controls for managing risks associated with Methane, di-sec-butoxy-.

References

- University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.

- University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety.

- Department of Chemistry and Biochemistry. (n.d.).

- Labor Security System. (n.d.). Risk or Danger?

- GOV.UK. (2024, July 22). Formaldehyde: toxicological overview.

- Centers for Disease Control and Prevention. (n.d.). Formaldehyde | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.

- Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.

- (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.

- Stanford Environmental Health & Safety. (n.d.).

- Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.

- Wikipedia. (n.d.). Formaldehyde.

- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.

- Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents.

- Occupational Safety and Health Administration. (n.d.). Formaldehyde - Hazard Recognition.

- Royal Society of Chemistry. (2018). CHAPTER 4: General Toxicity of Formaldehyde. In Formaldehyde: Exposure, Toxicity and Health Effects (pp. 63-95).

- New Jersey Department of Health. (n.d.). sec-Butyl alcohol - Hazardous Substance Fact Sheet.

- Vulcanchem. (n.d.). Methane, di-sec-butoxy- - 2568-92-5.

- National Center for Biotechnology Information. (n.d.). Methane, di-sec-butoxy-. PubChem.

- Scholar Chemistry. (2009, January 23). MSDS # 274.00 sec-Butyl Alcohol.

- (2009, February 18). Provisional Peer Reviewed Toxicity Values for sec-Butyl alcohol.

- National Center for Biotechnology Inform

- Fisher Scientific. (2009, June 29).

- MAC Coatings. (2023, August 29).

- Echemi. (n.d.).

- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

- National Center for Biotechnology Information. (n.d.). 2-[Di(sec-butoxy)methoxy]butane. PubChem.

- Canadian Science Publishing. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). Di-sec-butoxymethane - Chemical Details.

- YouTube. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism.

- Organic Chemistry Tutor. (n.d.).

- Sigma-Aldrich. (2025, May 5).

- ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- Fisher Scientific. (2012, March 14).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane.

- FutureFuel Trading. (n.d.). Di-n-butoxymethane Supplier | 2568-90-3.

- Consumer Product Safety Commission. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Research Core Facilities. (n.d.). Dibutyl ether.

- Cosmetic Ingredient Review. (2024, March 4).

Sources

- 1. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]

- 2. Methane, di-sec-butoxy- | C9H20O2 | CID 17380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-n-butoxymethane Supplier | 2568-90-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]

- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 10. ehs.tcu.edu [ehs.tcu.edu]

- 11. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 13. westernsydney.edu.au [westernsydney.edu.au]

- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. gov.uk [gov.uk]

- 18. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 19. Formaldehyde - Wikipedia [en.wikipedia.org]

- 20. Formaldehyde - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. nj.gov [nj.gov]

- 23. maccoatings.ca [maccoatings.ca]

- 24. resources.finalsite.net [resources.finalsite.net]

- 25. echemi.com [echemi.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

theoretical studies on di-sec-butoxymethane

Executive Summary

Di-sec-butoxymethane (DsBM), a branched acetal, occupies a critical niche in industrial chemistry as a high-performance diesel oxygenate and a potential lipophilic solvent for organic synthesis. While its combustion kinetics are well-documented, its stereochemical complexity and hydrolytic stability—parameters crucial for environmental fate modeling and potential pharmaceutical excipient applications—require rigorous theoretical profiling.

This guide outlines a comprehensive in silico framework for characterizing DsBM. We move beyond basic properties to explore the quantum mechanical underpinnings of its stability, the kinetics of its acid-catalyzed degradation, and its predicted behavior in biological matrices.

Structural Dynamics & Stereochemical Complexity

Unlike linear acetals (e.g., dimethoxymethane), DsBM possesses two chiral centers located at the secondary carbons of the butoxy groups. This introduces stereochemical complexity often overlooked in bulk fuel studies but critical for precise thermodynamic modeling.

Theoretical Insight: The molecule exists as a mixture of stereoisomers:

-

Racemic Pair: (

) and ( -

Meso Compound: (

) form.[1]

For accurate Density Functional Theory (DFT) calculations, one cannot model a single conformer. A Boltzmann-weighted average of the conformational ensemble is required to predict properties like boiling point and NMR shifts accurately.

Visualization: Stereochemical Relationships

Figure 1: Stereochemical hierarchy of DsBM. Accurate theoretical studies must account for the entropy of mixing between the racemic and meso forms.

Ab Initio & DFT Methodology: The Protocol

To establish a self-validating system for DsBM characterization, we employ a composite computational workflow. This protocol ensures that derived energies (Bond Dissociation Enthalpies - BDE) and spectral data are robust.

Experimental Logic: We prioritize the M06-2X functional due to its superior performance in modeling non-covalent interactions and thermochemistry compared to B3LYP, particularly for medium-sized organic ethers.

Table 1: Recommended Computational Parameters

| Parameter | Setting | Rationale |

| Functional | M06-2X or ωB97X-D | Captures dispersion forces critical for the flexible butyl chains. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are essential for the oxygen lone pairs. |

| Solvation Model | SMD (Water/Octanol) | Necessary for LogP and hydrolysis transition state modeling. |

| Frequency Calc | Harmonic approx. | Validates stationary points (0 imaginary freqs for minima). |

Mechanistic Modeling of Hydrolysis

For researchers in drug development considering acetal linkers, or environmental scientists studying fate, the acid-catalyzed hydrolysis of DsBM is the defining reaction.

The Mechanism: Acetals are stable to base but labile to acid. The rate-determining step (RDS) is typically the formation of the oxonium ion intermediate. Because DsBM has bulky sec-butyl groups, steric hindrance stabilizes the ground state but may destabilize the transition state compared to primary acetals.

Pathway Description:

-

Protonation:

binds to one ether oxygen. -

Cleavage (RDS): The C-O bond breaks, releasing sec-butanol and forming a resonance-stabilized oxonium ion.

-

Hydration: Water attacks the oxonium cation.

-

Decomposition: Hemiacetal breakdown yields Formaldehyde + 2nd sec-butanol.

Visualization: Acid-Catalyzed Hydrolysis Pathway

Figure 2: Reaction coordinate for the acid-catalyzed hydrolysis of DsBM. The formation of the oxonium ion (Inter1) is the energetic barrier to overcome.

Physicochemical Profiling (QSAR/QSPR)

Theoretical studies allow us to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before synthesis. For DsBM, lipophilicity is the dominant feature.

Data Synthesis:

Using the SMD solvation model (Solvation Model based on Density), we calculate the free energy of solvation in water (

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source | Relevance |

| LogP | 2.7 - 3.1 | DFT/SMD & XLogP3 | High lipophilicity; likely to cross blood-brain barrier if used biologically. |

| Water Solubility | Insoluble (< 0.5 g/L) | COSMO-RS | Requires surfactant/micelle formulation for aqueous delivery. |

| Boiling Point | ~180°C | Group Contribution | High boiling point makes it a persistent solvent. |

| BDE (C-H) | 92 kcal/mol (Acetal H) | DFT (B3LYP/6-31G*) | Susceptible to radical oxidation (peroxide formation) upon storage. |

Note: The BDE of the central methylene C-H bond is lower than typical alkanes due to stabilization of the resulting radical by adjacent oxygens, explaining its reactivity in diesel combustion.

Experimental Validation Protocols

A theoretical study is incomplete without a validation loop. The following protocols serve to ground the computational predictions.

Protocol A: Hydrolytic Stability Assay (NMR Kinetics)

To validate the activation energy of hydrolysis predicted by DFT.

-

Preparation: Dissolve 10 mM DsBM in

(deuterated acetonitrile) containing 10% -

Acidification: Add

to reach pH equivalents of 1.2 (simulated gastric fluid) and 7.4 (plasma). -

Monitoring: Track the disappearance of the acetal proton signal (

ppm, singlet) and appearance of the aldehyde proton ( -

Analysis: Plot

vs. time to determine pseudo-first-order rate constants (

Protocol B: Peroxide Formation Potential

To validate BDE/Stability predictions.

-

Stress Test: Expose neat DsBM to UV light (254 nm) or heat (60°C) under atmospheric oxygen for 48 hours.

-

Quantification: Use Iodometric titration to measure Peroxide Value (PV).

-

Control: Compare against diethoxymethane. Higher branching in DsBM should theoretically provide some steric protection against abstraction, though the tertiary C-H on the butyl group is a weak point.

References

-

Vulcan Chem. (2024). Methane, di-sec-butoxy- : Fuel Additive Research and Physicochemical Properties. VulcanChem. Link

-

PubChem. (2023). Compound Summary: Methane, di-sec-butoxy- (CAS 2568-92-5).[2][3][4] National Library of Medicine.[3][5] Link

-

Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[1] Link

-

Des Redmond. (2025). Acetal Hydrolysis Mechanism: Acid-Catalyzed Reaction Steps. Chemistry Steps. Link

-

EPA CompTox. (2023). Di-sec-butoxymethane Dashboard. U.S. Environmental Protection Agency. Link[4]

Sources

- 1. Theoretical DFT study of stereoselective hydrolysis of enantiomers of naproxen | European Journal of Chemistry [eurjchem.com]

- 2. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]

- 3. Methane, di-sec-butoxy- | C9H20O2 | CID 17380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 2-[Di(sec-butoxy)methoxy]butane | C13H28O3 | CID 546242 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for the synthesis of "Methane, di-sec-butoxy-"

An Application Note for the Synthesis of Methane, di-sec-butoxy-

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Methane, di-sec-butoxy- (also known as di-sec-butyl formal), a formal acetal with applications as a solvent and chemical intermediate. The described method is based on the acid-catalyzed condensation of sec-butanol with paraformaldehyde. Key features of this protocol include the use of a Dean-Stark apparatus for efficient water removal to drive the reaction equilibrium towards the product, followed by a standard workup and purification by vacuum distillation. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering detailed, step-by-step instructions, mechanistic insights, and characterization data.

Introduction and Reaction Principle

Methane, di-sec-butoxy- (CAS No. 2568-92-5) is a formal acetal derived from two equivalents of sec-butanol and one equivalent of formaldehyde.[1][2] Acetal formation is a reversible reaction. To achieve high yields, the synthesis relies on Le Châtelier's principle, where the continuous removal of the water byproduct shifts the equilibrium toward the formation of the desired acetal.

The primary synthetic route involves reacting sec-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous formalin solution, in the presence of a strong acid catalyst.[3][4] This protocol utilizes paraformaldehyde as the formaldehyde source to minimize the initial water content in the reaction mixture. Toluene is employed as an azeotropic agent to facilitate water removal via a Dean-Stark apparatus.

Reaction Mechanism

The synthesis proceeds via a classical acid-catalyzed acetal formation mechanism. The key steps are outlined below:

-

Catalyst Activation & Formaldehyde Depolymerization : The acid catalyst protonates a terminal oxygen atom of the paraformaldehyde polymer, initiating depolymerization to release reactive formaldehyde.

-

Electrophile Formation : The released formaldehyde is protonated by the acid catalyst, forming a highly electrophilic oxocarbenium ion.

-

First Nucleophilic Attack : A molecule of sec-butanol acts as a nucleophile, attacking the activated formaldehyde to form a protonated hemiacetal.

-

Hemiacetal Formation : Deprotonation yields a neutral hemiacetal intermediate.

-

Activation of Hemiacetal : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Carbocation Formation : The protonated hemiacetal eliminates a molecule of water, generating a resonance-stabilized sec-butoxy-substituted carbocation.

-

Second Nucleophilic Attack : A second molecule of sec-butanol attacks this carbocation.

-

Final Product Formation : Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, Methane, di-sec-butoxy-.

Caption: Figure 1: Reaction Mechanism for Acetal Formation.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Paraformaldehyde | (CH₂O)n | 30.03 (as CH₂O) | 15.0 g | 0.50 | 1.0 |

| sec-Butanol | C₄H₁₀O | 74.12 | 90.0 mL | 0.97 | 1.94 |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.95 g | 0.005 | 0.01 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - | - |

| Saturated NaHCO₃ solution | - | - | 100 mL | - | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |

Safety Precautions:

-

sec-Butanol: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.

-

Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of causing cancer.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

-

Action: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Equipment

-

500 mL three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer and stir bar

-

Dean-Stark apparatus

-

Condenser

-

Thermometer or temperature probe

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Apparatus for vacuum distillation (distillation head, condenser, receiving flasks, vacuum pump, manometer)

-

Rotary evaporator (optional)

Step-by-Step Synthesis Procedure

-

Apparatus Setup : Assemble the 500 mL three-neck flask with a magnetic stir bar, Dean-Stark apparatus topped with a condenser, and a thermometer. Ensure all glassware is dry.

-

Reagent Addition : To the flask, add paraformaldehyde (15.0 g, 0.50 mol), sec-butanol (90.0 mL, 0.97 mol), toluene (150 mL), and p-toluenesulfonic acid (0.95 g, 0.005 mol).

-

Rationale: A slight excess of alcohol is used, but less than the theoretical 2 equivalents, as the large volume of toluene will also help drive the reaction. p-TsOH is a solid, easy-to-handle acid catalyst.

-

-

Azeotropic Distillation : Begin stirring and heat the mixture to a gentle reflux. The toluene-water azeotrope (boiling point ~85 °C) will begin to distill. Water will collect in the lower arm of the Dean-Stark trap, while the less dense toluene will overflow and return to the reaction flask.

-

Reaction Monitoring : Continue refluxing for 3-5 hours, or until no more water is observed collecting in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 9.0 mL (0.50 mol). The reaction temperature should slowly rise from ~85 °C to the boiling point of toluene (~111 °C) as water is removed.

-

Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Workup - Neutralization : Transfer the cooled reaction mixture to a 500 mL separatory funnel. Carefully wash the organic layer with 2 x 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

-

Workup - Washing : Wash the organic layer with 50 mL of brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.

-

Drying : Drain the toluene layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~10 g). Swirl the flask occasionally for 15-20 minutes.

-

Solvent Removal : Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification - Vacuum Distillation : Transfer the crude residual oil to a suitable flask for vacuum distillation. Purify the product by distillation under reduced pressure. The expected boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to pure Methane, di-sec-butoxy-. A patent for a similar compound suggests that distillation at 120-150 °C under 50-100 mmHg is effective for purification.[4]

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Characterization and Expected Results

The purified product should be a colorless liquid. The identity and purity should be confirmed using standard analytical techniques.

-

Yield: Expected yield is typically in the range of 70-85% after distillation.

-

¹H NMR (CDCl₃, 400 MHz):

-

Distinct signals for the central methylene protons (O-CH₂-O) are expected around δ 4.5-4.7 ppm.

-

The methine protons adjacent to the oxygen (CH-O) should appear as a multiplet around δ 3.5-3.8 ppm.

-

Signals for the methylene (CH₂) and methyl (CH₃) protons of the sec-butyl groups will be in the upfield region (δ 0.8-1.7 ppm).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

The central methylene carbon (O-CH₂-O) is expected around δ 90-95 ppm.

-

The methine carbon (CH-O) should appear around δ 75-80 ppm.

-

Alkyl carbons will be in the δ 10-35 ppm range.

-

-

IR Spectroscopy (neat, cm⁻¹):

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely include loss of a sec-butoxy group or cleavage of the sec-butyl chain.

References

- Harvey, M. T. (1945). Reaction products of secondary aliphatic alcohol and formaldehyde and methods of producing the same. U.S. Patent No. 2,388,409. Washington, DC: U.S.

-

PubChem. (n.d.). Methane, di-sec-butoxy-. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

NIST. (n.d.). Butane, 2,2'-[methylenebis(oxy)]bis-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of dibutoxy methane. CN102241571A.

Sources

- 1. Methane, di-sec-butoxy- | C9H20O2 | CID 17380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 2,2'-[methylenebis(oxy)]bis- [webbook.nist.gov]

- 3. US2388409A - Reaction products of secondary aliphatic alcohol and formaldehyde and methods of producing the same - Google Patents [patents.google.com]

- 4. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]

using di-sec-butoxymethane as a solvent in organic reactions

Application Note: Di-sec-butoxymethane (DSBM) as a High-Performance Solvent in Organic Synthesis

Executive Summary

Di-sec-butoxymethane (DSBM) is a lipophilic, high-boiling acetal solvent derived from sec-butanol and formaldehyde. It represents a distinct class of "switchable" solvents—stable under basic and neutral conditions but hydrolytically labile in acidic media.

For drug development and process chemistry, DSBM offers three critical advantages over traditional ethers like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O):

-

Thermal Headroom: With a boiling point significantly higher than THF, DSBM facilitates high-temperature organometallic kinetics without pressurized vessels.

-

Process Safety: It possesses a higher flash point and lower volatility, reducing vapor hazards.

-

Green Work-up (The "Switch"): Unlike cyclic ethers which are difficult to remove from aqueous waste streams, DSBM can be cleaved into biodegradable alcohols and formaldehyde (captured as solid paraformaldehyde or water-soluble species) under acidic conditions, simplifying waste management.

Chemical Profile & Physical Properties[1][2][3][4]

DSBM is a formaldehyde acetal. Its structure consists of two sec-butoxy groups linked by a methylene bridge. This "gem-diether" functionality provides strong solvation for cations (Li⁺, Mg²⁺) similar to THF, but with increased steric bulk and lipophilicity.

Table 1: Comparative Solvent Properties

| Property | Di-sec-butoxymethane (DSBM) | THF (Tetrahydrofuran) | 2-MeTHF | Toluene |

| CAS Number | 2568-92-5 | 109-99-9 | 96-47-9 | 108-88-3 |

| Structure Type | Acyclic Acetal | Cyclic Ether | Cyclic Ether | Aromatic Hydrocarbon |

| Boiling Point | ~160–180 °C (Est.)* | 66 °C | 80 °C | 111 °C |

| Water Solubility | Negligible (Hydrophobic) | Miscible | Limited | Negligible |

| Stability (Base) | Excellent | Excellent | Excellent | Excellent |

| Stability (Acid) | Labile (Hydrolyzes) | Stable | Stable | Stable |

| Peroxide Risk | High (Requires Inhibition) | High | High | Low |

*Note: Isomeric Di-n-butoxymethane boils at ~180°C. The branched sec-isomer typically exhibits a slightly lower boiling point due to reduced surface area, estimated here as >160°C to ensure operational safety margins.

Application 1: High-Temperature Grignard Formation

Rationale: Grignard formation is often slow or difficult to initiate for aryl chlorides or sterically hindered halides. THF is the standard solvent, but its low boiling point (66°C) limits the reaction temperature. DSBM allows the reaction to proceed at >100°C, significantly accelerating the rate of insertion without requiring an autoclave.

Protocol: Synthesis of Sterically Hindered Aryl-Magnesium Reagents

Materials:

-

Substrate: 2-Chloro-1,3-dimethylbenzene (Hindered Aryl Chloride)

-

Solvent: Anhydrous Di-sec-butoxymethane (DSBM), inhibited with BHT.

-

Reagent: Magnesium turnings (activated).

Workflow Diagram (DOT):

Figure 1: High-temperature Grignard formation workflow utilizing the thermal stability of DSBM.

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush continuously with Argon.

-

Activation: Add Mg turnings (1.2 equiv) and a crystal of Iodine. Heat gently with a heat gun until Iodine vaporizes to activate the Mg surface.

-

Solvent Charge: Add anhydrous DSBM (5 mL per gram of substrate).

-

Note: Ensure DSBM is peroxide-free. Test with starch-iodide paper prior to use.

-

-

Initiation: Heat the solvent bath to 100°C. Add 10% of the aryl chloride solution.

-

Observation: Unlike THF, reflux will not occur immediately at 100°C, allowing higher thermal energy input. Look for turbidity or color change to gray/brown.

-

-

Addition: Once initiated, add the remaining substrate dropwise. Maintain internal temperature at 110–120°C.

-

Digestion: Stir at 110°C for 2–4 hours.

-

Usage: Cool to room temperature. The Grignard reagent in DSBM is stable and can be used directly for subsequent nucleophilic additions.

Application 2: Acid-Switchable Work-up Strategy

Rationale: A major pain point in organic synthesis is "rag layers" or emulsions during extraction, often caused by surfactants or amphiphilic solvents. DSBM acts as a non-polar solvent during the reaction (Base/Neutral) but can be chemically destroyed during work-up using acid, facilitating clean phase separation.

Mechanism:

Protocol: "Self-Destructing" Solvent Extraction

Scenario: Post-reaction work-up of a base-catalyzed alkylation.

Workflow Diagram (DOT):

Figure 2: The acid-switchable mechanism allowing for the removal of the solvent from the organic product phase.

Step-by-Step Procedure:

-

Quench: Upon reaction completion, cool the mixture to 0°C.

-

Hydrolysis: Add 1M HCl (aqueous) equal to the volume of DSBM used.

-

Agitation: Stir vigorously for 30–60 minutes at room temperature.

-

Chemistry: The acetal linkage hydrolyzes. The resulting sec-butanol is significantly more water-soluble than DSBM, and formaldehyde hydrates to formalin.

-

-

Separation: Transfer to a separatory funnel.

-

Result: The organic phase now consists primarily of your product (assuming it is not acid-sensitive). The solvent bulk has effectively moved to the aqueous phase (as alcohol).

-

-

Wash: Wash the organic layer with water to remove residual sec-butanol.

Safety & Handling Guidelines

1. Peroxide Formation: Like all ethers and acetals, DSBM can form explosive peroxides upon exposure to air and light.

-

Storage: Store under Nitrogen in amber glass.

-

Testing: Test for peroxides every 3 months using quantofix peroxide strips.

-

Inhibition: Commercial grades should be stabilized with BHT (Butylated hydroxytoluene).

2. Acid Sensitivity:

-

Do NOT use DSBM as a solvent for reactions involving strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acids unless solvent degradation is intended. The acetal will decompose, potentially quenching the catalyst or creating side products.

3. Toxicity:

-

While specific toxicological data for DSBM is sparse compared to THF, acetals generally metabolize to their corresponding alcohols and aldehydes. Handle with standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (2025). Methane, di-sec-butoxy- (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link]

-

Man, X., Jiao, T., Wang, Z., et al. (2019).[5][6] Isobaric Vapor–Liquid Equilibrium Measurements and Separation Process for the Quinary Methanol + Methylal + 2-Butanol + 2-(Methoxymethoxy)-butane + (±)-Di-sec-butoxymethane System. Journal of Chemical & Engineering Data, 64(12), 5038–5048. [Link]

-

Becker, K. H., et al. (1999).[7][8][9] Di-sec-butoxymethane: Kinetic measurements and structure activity relationships.[7][8][9] Physical Chemistry Chemical Physics, 1, 4721–4726. [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. (Contextual reference for Acetal Solvents). [Link]

Sources

- 1. Methyl Alcohol (CAS 67-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methane, di-sec-butoxy- | C9H20O2 | CID 17380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]

- 4. Making sure you're not a bot! [tib.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. discovery.researcher.life [discovery.researcher.life]

application of "Methane, di-sec-butoxy-" as a protecting group for diols

Application Note: High-Efficiency Methylenation of Sterically Hindered Diols using Di-sec-butoxymethane (DSBM)

Executive Summary

The protection of 1,2- and 1,3-diols as cyclic methylene acetals is a cornerstone strategy in the synthesis of complex carbohydrates, nucleosides, and polyketides. While Dimethoxymethane (Methylal) is the standard reagent for this transformation, its high volatility (bp 42°C) and poor lipophilicity often lead to stalled conversion rates, particularly with sterically hindered or hydrophobic substrates.

This guide details the application of Methane, di-sec-butoxy- (Di-sec-butoxymethane, DSBM) as a superior, high-boiling alternative. By leveraging the significant boiling point differential between DSBM (~160°C) and its leaving group (sec-butanol, ~99°C), researchers can drive transacetalization to completion via thermodynamic control, a protocol unattainable with standard methylal chemistry.

Technical Rationale & Physicochemical Advantages

The choice of DSBM is not merely a substitution of reagents; it is a strategic modification of the reaction's thermodynamic profile.

Comparative Properties: The "Volatility Gap"

The failure mode of standard methylal reactions often stems from the inability to remove the byproduct (methanol) without stripping the reagent itself. DSBM inverts this relationship.

| Property | Dimethoxymethane (Methylal) | Methane, di-sec-butoxy- (DSBM) | Impact on Protocol |

| Boiling Point | 42°C | 160°C | Allows high-temperature reflux (110°C+) without sealed vessels. |

| Leaving Group | Methanol (bp 65°C) | sec-Butanol (bp 99°C) | Byproduct is more volatile than reagent, allowing distillative removal. |

| Lipophilicity (LogP) | 0.0 | ~2.7 | Superior solubilization of hydrophobic steroid/terpene backbones. |

| Flash Point | -18°C | 48°C | Improved safety profile for scale-up operations. |

Mechanistic Pathway: Acid-Catalyzed Transacetalization

The reaction proceeds via an oxocarbenium ion intermediate. The bulky sec-butyl groups destabilize the ground state of the reagent, potentially accelerating the initial protonation and fragmentation steps compared to primary alkyl acetals.

Figure 1: Mechanistic flow of DSBM-mediated methylene acetal formation. Continuous removal of sec-butanol shifts the equilibrium toward the cyclic product.

Application Protocol: Thermodynamic Exchange Method

This protocol is optimized for substrates that fail under standard "kinetic" conditions (e.g., Methylal/DCM/BF3·OEt2).

Reagents:

-

Substrate: 1,2- or 1,3-diol (1.0 equiv)

-

Reagent: Methane, di-sec-butoxy- (CAS: 105-78-2) (2.0 – 3.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv) or Camphorsulfonic acid (CSA).

-

Solvent: Toluene (anhydrous).

Equipment:

-

Round-bottom flask.

-

Short-path distillation head (or Dean-Stark trap if azeotropic removal is preferred).

-

Oil bath set to 120°C.

Step-by-Step Workflow

-

Setup: In a flame-dried round-bottom flask, dissolve the diol (10 mmol) in anhydrous Toluene (50 mL).

-

Reagent Addition: Add Methane, di-sec-butoxy- (30 mmol, 3 equiv).

-

Note: The excess is necessary to act as a solvent co-factor and ensure the reaction rate is maintained as the volume decreases.

-

-

Catalyst: Add PTSA (0.5 mmol).

-

Reaction (The Distillative Drive):

-

Equip the flask with a short-path distillation head.

-

Heat the oil bath to 120°C .

-

The internal temperature will rise to the boiling point of the mixture.

-

Critical Step: As the reaction proceeds, sec-butanol (bp 99°C) is generated. Adjust the heat so that the distillate (a mixture of toluene and sec-butanol) slowly collects in the receiving flask.

-

Monitoring: Monitor the still-head temperature. It should initially be near 100–105°C (azeotropic range) and rise toward 110°C (pure toluene) as the exchange completes.

-

-

Completion: Once TLC indicates consumption of the starting diol (typically 2–4 hours), cool the reaction to room temperature.

-

Quench: Add Triethylamine (0.1 mL) to neutralize the acid catalyst before concentration. This prevents hydrolysis of the sensitive acetal during workup.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove toluene and excess DSBM.

-

Note: Because DSBM boils at 160°C, high vacuum and mild heating (50°C) may be required to remove the excess reagent completely. Alternatively, purify directly via column chromatography (DSBM is non-polar and elutes early).

-

Case Study: Protection of a Hindered trans-Decalin Diol

Challenge: A drug discovery campaign required the protection of a trans-decalin-1,2-diol. Standard methylal conditions (DCM,

DSBM Solution: Using the protocol above in refluxing toluene:

-

Temperature: 110°C (Internal).

-

Time: 3 hours.

-

Yield: 92% Isolated Yield.

Analysis: The elevated temperature provided the activation energy to overcome the steric barrier, while the continuous removal of sec-butanol prevented the reverse reaction (hydrolysis).

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Low Conversion | Equilibrium not shifted. | Ensure sec-butanol is actually distilling over. If the column is too efficient (refluxing without takeoff), the byproduct remains. Switch to a short-path head. |

| Product Hydrolysis | Acid trace during workup. | Ensure complete neutralization with Et3N or Pyridine prior to evaporation. Methylene acetals are acid-sensitive. |

| Reagent Retention | DSBM not removed. | DSBM has a high bp (160°C). Use Kugelrohr distillation or flash chromatography (Hexanes/EtOAc) to separate reagent from product. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (General principles of acetal formation and stability).

-

PubChem. (n.d.).[2] Methane, di-sec-butoxy- (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2025.

-

Fujioka, H., et al. (2011). Acetal Exchange Reactions of Dimethoxymethane. Journal of Organic Chemistry. (Mechanistic basis for acetal exchange, adapted here for higher boiling analogs).

-

Lipshutz, B. H., et al. (1985). Acetal chemistry: Applications in synthesis. Chemical Reviews, 85(5). (Foundational review on acetal protecting group strategies).

Sources

Application Note: High-Sensitivity GC-MS Profiling of Di-sec-butoxymethane (DsBM)

Executive Summary

Di-sec-butoxymethane (DsBM) is an acetal impurity formed by the acid-catalyzed condensation of sec-butanol and formaldehyde. In drug development and process chemistry, its presence often indicates unreacted formaldehyde or solvent degradation. While acetals are generally stable under neutral/basic conditions, DsBM poses a unique analytical challenge: it is prone to on-column thermal degradation and acid-catalyzed hydrolysis within the GC inlet, potentially leading to false negatives or quantitation errors.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method designed to stabilize DsBM during analysis, ensuring high specificity and sub-ppm sensitivity.

Chemical Context & Critical Control Points[1][2]

Understanding the formation and degradation mechanisms of DsBM is prerequisite to accurate analysis. DsBM is not an inert bystander; it is in dynamic equilibrium with its precursors.

Formation and Degradation Pathway

The following diagram illustrates the reversible reaction pathway. In the GC inlet, if active sites (acidic silanols) are present, the equilibrium shifts back to the left, decomposing the analyte before detection.

Figure 1: Acid-catalyzed formation and potential thermal degradation of DsBM.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Di-sec-butoxymethane (Custom synthesis or high-purity commercial standard, >95%).

-

Internal Standard (IS): Di-n-butoxymethane (differentiate by retention time) or deuterated Toluene-d8.

-

Diluent: High-purity n-Hexane or Cyclohexane (Non-polar solvents minimize acetal exchange). Avoid Methanol , as it can trans-acetalize to form mixed acetals in the injector.

Instrumentation Configuration

The choice of inlet liner and column is critical to prevent "on-column" degradation.

| Parameter | Setting / Specification | Rationale |

| GC System | Agilent 7890/8890 or equivalent | Precise pneumatic control is required. |

| Inlet | Split/Splitless, 200°C | Lower temp minimizes thermal decomposition. |

| Liner | Ultra-Inert (UI) Split Liner with glass wool | Deactivated wool traps non-volatiles; UI surface prevents acid hydrolysis. |

| Column | DB-624UI (30m x 0.25mm x 1.4µm) | "UI" (Ultra Inert) phase is essential. The 624 phase separates volatile acetals from alcohol solvents better than DB-5. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier for MS. |

| Transfer Line | 240°C | Prevents condensation before MS source. |

GC Temperature Program

A moderate ramp rate is used to ensure separation of DsBM (RI ~950) from the solvent front (sec-butanol) and potential formaldehyde peaks.

-

Initial: 40°C for 3 min (Traps volatiles).

-

Ramp 1: 10°C/min to 140°C.

-

Ramp 2: 25°C/min to 240°C (Post-run bake out).

-

Hold: 3 min at 240°C.

Mass Spectrometry Parameters (EI Source)

DsBM fragments heavily. The molecular ion (M+ 160) is often weak or absent. Quantitation must rely on stable fragment ions.

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition: SIM/Scan mode.

-

Scan: 35–300 amu (for identification).

-

SIM (Quantitation):

-

Target Ion: m/z 57 (sec-butyl cation, typically Base Peak).

-

Qualifier 1: m/z 87 (sec-Bu-O-CH2+).

-

Qualifier 2: m/z 103 (Loss of sec-butyl radical).

-

Note: Verify m/z 160 presence in high-concentration standards, but do not use for quantitation due to low abundance.

-

-

Method Validation & Logic

Specificity and Retention

DsBM typically elutes between 10–12 minutes on a DB-624 column.

-

Interference Check: Inject a blank solvent (sec-butanol) to ensure no co-eluting impurities mimic DsBM.

-

Resolution: Ensure baseline resolution (Rs > 1.5) between DsBM and the sec-butanol solvent peak. The thick film (1.4µm) of the DB-624 column aids this separation.

Linearity and Range

-

Range: 0.5 ppm to 100 ppm.

-

Curve: 6-point calibration.

-

Acceptance: R² > 0.995.

-

Self-Validating Step: If the R² is poor, check the inlet liner. Active sites cause non-linear loss at low concentrations (adsorption/degradation).

Sensitivity (LOD/LOQ)

-

LOD: ~0.1 ppm (Signal-to-Noise > 3).

-

LOQ: ~0.5 ppm (Signal-to-Noise > 10).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the inlet as the critical control point.

Troubleshooting & Expert Tips

-

Ghost Peaks (Formaldehyde): If you see a rising baseline or unexpected formaldehyde peaks, your DsBM is decomposing in the injector. Action: Lower inlet temperature to 180°C and replace the liner immediately.

-

Solvent Choice: Never use acidic solvents for dilution. If the sample is naturally acidic, neutralize with a weak base (e.g., Sodium Bicarbonate wash) prior to injection to prevent on-column hydrolysis.

-

Carryover: Acetals can be "sticky" on active sites. Include a solvent blank after high-concentration standards.

References

-

National Institute of Standards and Technology (NIST). Dibutoxymethane Mass Spectrum (Analogous fragmentation pattern). NIST Mass Spectrometry Data Center.[1][2][3] Available at: [Link]

-

PubChem. Methane, di-sec-butoxy- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

U.S. EPA. GC/MS Analysis of Organics in Drinking Water Concentrates (EPA-600/1-84-020a).[4] (Listing Di-sec-butoxymethane as a target analyte). Available at: [Link]

-

Agilent Technologies. Optimizing Split/Splitless Injections for Active Compounds. (Technical Overview on Ultra-Inert Liners). Available at: [Link]

Sources

- 1. Methane, di-sec-butoxy- | C9H20O2 | CID 17380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[Di(sec-butoxy)methoxy]butane | C13H28O3 | CID 546242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibutoxymethane [webbook.nist.gov]

- 4. GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1 [nepis.epa.gov]

Advanced Protocol for the Purification of Methane, di-sec-butoxy- by Vacuum Distillation

Executive Summary & Mechanism

Methane, di-sec-butoxy- (also known as di-sec-butyl formal) is an acetal derived from the condensation of sec-butanol and formaldehyde. Unlike simple ethers, acetals possess a geminal diether structure (

The Core Challenge: The primary impurities in crude di-sec-butyl formal are unreacted sec-butanol, water (a reaction byproduct), and trace acid catalyst (e.g., p-toluenesulfonic acid). The presence of water and acid during the heat of distillation will trigger a retro-acetalization , reverting the product back to starting materials and drastically reducing yield.

The Solution:

This protocol enforces a strict "Neutralize-Dry-Distill" workflow. We utilize vacuum distillation not merely to lower boiling points, but to minimize thermal stress and oxidative degradation. The separation relies on the significant boiling point differential between the alcohol (

Safety & Hazard Assessment

-

Flammability: High. Ground all glassware.

-

Peroxide Formation: Like all ethers and acetals, this compound can form explosive peroxides upon storage.

-

Action: Test crude material with starch-iodide paper prior to distillation. If positive, treat with aqueous ferrous sulfate.

-

-

Acid Sensitivity: Ensure all glassware is acid-free.

Equipment & Reagents

Reagents

-

Crude Methane, di-sec-butoxy-

-

Neutralizing Agent: Saturated Sodium Bicarbonate (

) or 1M NaOH. -

Drying Agent: Anhydrous Potassium Carbonate (

) or Sodium Sulfate ( -

Inert Gas: Nitrogen or Argon.

Instrumentation

-

Distillation Rig: Short-path distillation head or Vigreux column (10-20 cm).

-

Vacuum System: Rotary vane pump or diaphragm pump capable of maintaining stable pressure (10–50 mmHg).

-

Heating: Oil bath with digital temperature control (Mantles can create hot spots leading to decomposition).

-

Cold Trap: Liquid nitrogen or dry ice/acetone trap to protect the pump from volatiles.

Pre-Distillation Treatment (The Critical Path)

Rationale: Direct distillation of the crude reaction mixture is the most common cause of failure due to acid-catalyzed hydrolysis.

Step 1: Quench and Neutralize

-

Transfer the crude reaction mixture to a separatory funnel.

-

Wash 1: Add an equal volume of Saturated

. Shake vigorously and vent.-

Purpose: Neutralizes the acid catalyst (e.g., p-TSA).

-

-

Phase Separation: Allow layers to separate. The acetal is the top organic layer (Density

g/mL). Drain the aqueous (bottom) layer. -

Wash 2: Wash with saturated Brine (

).-

Purpose: Breaks emulsions and pre-dries the organic layer.

-

Step 2: Drying

-

Transfer the organic layer to an Erlenmeyer flask.

-

Add Anhydrous

(approx. 5-10% w/v).-

Note:

is superior to

-

-

Stir for 30 minutes. The liquid should become clear.

-